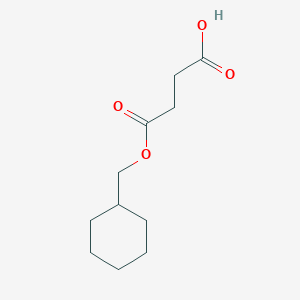

4-(cyclohexylmethoxy)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(cyclohexylmethoxy)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXMLBSUEZTYHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variability in 4-Oxobutanoic Acid Derivatives

The biological and physicochemical properties of 4-oxobutanoic acid derivatives are heavily influenced by the nature of the substituent at the 4-oxo position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(cyclohexylmethoxy)-4-oxobutanoic acid?

- Methodological Answer : The compound is typically synthesized via esterification of 4-oxobutanoic acid with cyclohexylmethanol under acid catalysis (e.g., H₂SO₄). Key steps include refluxing in anhydrous conditions to minimize hydrolysis. Post-synthesis, purification via recrystallization or column chromatography is critical to remove unreacted starting materials. Residual solvents (e.g., methanol) must be eliminated, as they can interfere with downstream reactions .

Q. How can purity and structural integrity be validated after synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Analyze peaks for characteristic signals (e.g., cyclohexylmethoxy protons at δ 3.3–3.5 ppm, ketone carbonyl at ~δ 2.6–2.8 ppm) .

- HPLC-MS : Confirm molecular ion [M+H]⁺ and assess purity (>95%).

- FT-IR : Verify ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and carboxylic acid O-H stretch at 2500–3000 cm⁻¹ .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–9) and temperatures (4°C to 40°C) reveal degradation above pH 7, necessitating storage at 2–8°C in anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform assays (e.g., IC₅₀ determination) across multiple concentrations to identify non-linear effects.

- Metabolite Profiling : Use LC-MS to detect active metabolites that may contribute to observed discrepancies.

- Receptor Binding Assays : Compare affinity across isoforms (e.g., COX-1 vs. COX-2) to clarify selectivity .

Q. What strategies optimize the enantiomeric purity of synthetic intermediates?

- Methodological Answer :

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) for separation.

- Asymmetric Catalysis : Use organocatalysts (e.g., proline derivatives) during esterification to enhance enantiomeric excess (ee > 90%).

- Circular Dichroism (CD) : Monitor ee during synthesis .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to cyclooxygenase (COX) or GPCRs.

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., cyclohexylmethoxy bulkiness) with anti-inflammatory activity .

Data Contradiction and Analysis

Q. How to address conflicting NMR data in structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 298 K and 318 K.

- 2D Experiments (COSY, HSQC) : Assign overlapping signals (e.g., cyclohexyl protons) through scalar coupling.

- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-31G*) to validate assignments .

Q. Why do cytotoxicity assays yield variable results across cell lines?

- Methodological Answer :

- Cell Line Profiling : Test across primary vs. immortalized lines (e.g., HEK-293 vs. HepG2) to identify tissue-specific toxicity.

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to distinguish necrosis from apoptosis.

- ROS Detection : Measure reactive oxygen species (ROS) levels to link cytotoxicity to oxidative stress .

Safety and Handling Protocols

Q. What precautions are essential for safe laboratory handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.